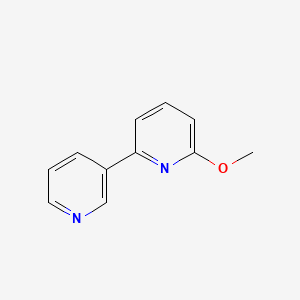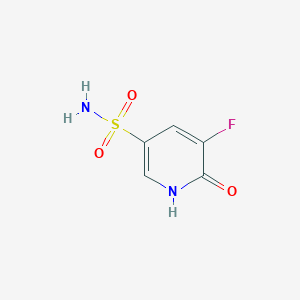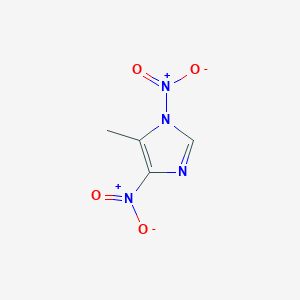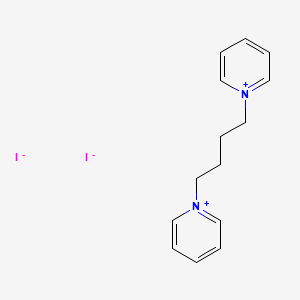
methyl 3-(3-bromopyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-bromopyridin-4-yl)propanoate, also known as MBP, is a synthetic organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MBP is a versatile compound that can be used as a starting material in the synthesis of various other compounds, and it can also be used as a reagent in a variety of reactions.
Scientific Research Applications
Methyl 3-(3-bromopyridin-4-yl)propanoate has a wide range of scientific research applications. It is used as a starting material in the synthesis of various other compounds, and it can also be used as a reagent in a variety of reactions. methyl 3-(3-bromopyridin-4-yl)propanoate is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and in the synthesis of catalysts.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromopyridin-4-yl)propanoate is not well understood. However, it is believed that methyl 3-(3-bromopyridin-4-yl)propanoate acts as a co-catalyst in certain reactions, promoting the formation of desired products. In addition, methyl 3-(3-bromopyridin-4-yl)propanoate can act as a nucleophile in certain reactions, allowing it to react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-(3-bromopyridin-4-yl)propanoate are not well understood. It is believed that methyl 3-(3-bromopyridin-4-yl)propanoate can act as a co-catalyst in certain reactions, promoting the formation of desired products. In addition, methyl 3-(3-bromopyridin-4-yl)propanoate can act as a nucleophile in certain reactions, allowing it to react with electrophiles to form new compounds.
Advantages and Limitations for Lab Experiments
Methyl 3-(3-bromopyridin-4-yl)propanoate is a versatile compound with a wide range of scientific research applications. It is relatively easy to synthesize and is soluble in a variety of solvents, making it ideal for use in a variety of lab experiments. However, methyl 3-(3-bromopyridin-4-yl)propanoate is a relatively expensive compound, and it can be toxic if not handled properly.
Future Directions
There are a variety of potential future directions for methyl 3-(3-bromopyridin-4-yl)propanoate research. These include the development of new synthetic methods for the synthesis of methyl 3-(3-bromopyridin-4-yl)propanoate, the exploration of new applications for methyl 3-(3-bromopyridin-4-yl)propanoate, the investigation of the biochemical and physiological effects of methyl 3-(3-bromopyridin-4-yl)propanoate, and the development of new catalysts and reagents based on methyl 3-(3-bromopyridin-4-yl)propanoate. In addition, further research could be conducted on the mechanism of action of methyl 3-(3-bromopyridin-4-yl)propanoate and its potential toxicity.
Synthesis Methods
Methyl 3-(3-bromopyridin-4-yl)propanoate is typically synthesized from 3-bromopyridine and methyl propionate. The reaction is catalyzed by a strong base such as sodium hydroxide, and the product is isolated by recrystallization from a solvent such as ethanol. The reaction yields a white, crystalline solid that is soluble in water, ethanol, and other organic solvents.
properties
IUPAC Name |
methyl 3-(3-bromopyridin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOQAYEYITKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromopyridin-4-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)


![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)

![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)

